N-[(3-bromophenyl)methyl]-3-methoxypropanamide
Description
N-[(3-Bromophenyl)methyl]-3-methoxypropanamide is a brominated aromatic compound featuring a propanamide backbone with a methoxy group at the third carbon and a 3-bromobenzyl substituent on the amide nitrogen.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-3-methoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-15-6-5-11(14)13-8-9-3-2-4-10(12)7-9/h2-4,7H,5-6,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURGGNKFZYETTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NCC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]-3-methoxypropanamide typically involves the reaction of 3-bromobenzylamine with 3-methoxypropionyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)methyl]-3-methoxypropanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the phenyl ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde.
Reduction: Formation of N-[(3-bromophenyl)methyl]-3-methoxypropylamine.
Scientific Research Applications
N-[(3-bromophenyl)methyl]-3-methoxypropanamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]-3-methoxypropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the methoxy group can influence the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs differ in substituents on the phenyl ring, amide chain, or methoxy group. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations :
- Halogen Effects: Bromine in the target compound (vs.
- Methoxy vs. Phenoxy: The methoxy group in the target compound offers lower steric hindrance compared to the phenoxy group in N-(3-Bromophenyl)-2-phenoxypropanamide (), which could influence binding affinity in enzyme interactions .
Physicochemical Properties
- Solubility: The methoxy group in the target compound improves water solubility compared to purely hydrophobic analogs like N-(3-Bromophenyl)-2-phenoxypropanamide ().
- Stability : The absence of hydrolytically sensitive groups (e.g., esters in ’s compounds) suggests greater stability under physiological conditions.
Biological Activity
N-[(3-bromophenyl)methyl]-3-methoxypropanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a bromophenyl group, which is known to enhance biological activity through various mechanisms, including receptor interaction and enzyme inhibition.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play a role in cancer progression and microbial resistance. For instance, it may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), a target for cancer immunotherapy .
- Receptor Modulation : The bromine atom in the structure can enhance binding affinity to various receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:
- Breast Cancer : The compound showed cytotoxic effects on MCF-7 cell lines with an IC50 value indicating potent activity.
- Ovarian Cancer : In vivo studies using SK-OV-3 xenograft models revealed a substantial reduction in tumor size when treated with this compound .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses:
- Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
- Antifungal Activity : Exhibits activity against common fungal pathogens, indicating potential use in treating fungal infections.
Research Findings and Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
Case Study: Efficacy Against Ovarian Cancer
In a notable case study involving human ovarian cancer xenografts in mice, treatment with this compound resulted in a 51% reduction in IDO1 activity, correlating with decreased tumor growth rates. This suggests that the compound not only inhibits tumor growth directly but may also enhance the efficacy of immune-based therapies by modulating the tumor microenvironment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
